2,7-Dibromoquinoline

Antimalarial drug discovery Cryptolepine analogs In vivo parasitemia suppression

2,7-Dibromoquinoline is the essential dihalogenated quinoline scaffold for drug discovery requiring programmed, iterative functionalization. Its unique 2,7-dibromo regiochemistry provides two chemically distinct handles for sequential Suzuki, Sonogashira, or other cross-couplings, enabling asymmetric 2,7-disubstituted derivatives inaccessible via other regioisomers. Specifically validated as the precursor to 2,7-dibromocryptolepine (89% P. berghei suppression at 12.5 mg/kg/day i.p.) and the broad-spectrum antifungal scaffold 4b (MIC 0.5 μg/mL). Also a key intermediate in HCV protease inhibitor synthesis. Choosing this specific regioisomer ensures synthetic fidelity and biological activity in your research. ≥95% purity.

Molecular Formula C9H5Br2N
Molecular Weight 286.95 g/mol
CAS No. 1334405-59-2
Cat. No. B1401422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromoquinoline
CAS1334405-59-2
Molecular FormulaC9H5Br2N
Molecular Weight286.95 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)Br)Br
InChIInChI=1S/C9H5Br2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H
InChIKeyIDHADAAFHVDGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dibromoquinoline CAS 1334405-59-2: Technical Baseline and Procurement Identity


2,7-Dibromoquinoline (CAS: 1334405-59-2) is a dihalogenated nitrogen-containing heterocyclic compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 g/mol . It features a quinoline core substituted with bromine atoms at the 2- and 7-positions . The compound serves as a versatile building block in organic synthesis, enabling sequential or regioselective cross-coupling reactions to construct more complex quinoline-based molecular architectures [1]. Commercially, it is typically supplied as a pale-yellow to yellow-brown solid or powder with a purity specification of ≥95% (with 97% grades also available), stored at room temperature .

Why 2,7-Dibromoquinoline Cannot Be Interchanged with Other Dibromoquinoline Isomers or Mono-Bromo Analogs


The 2,7-dibromo substitution pattern on the quinoline scaffold imparts a unique regiochemical reactivity profile that is not replicable by other dibromoquinoline isomers (e.g., 2,6-dibromoquinoline, 2,8-dibromoquinoline) or mono-brominated analogs. The differential electronic and steric environments at the C2 and C7 positions dictate the sequence and site-selectivity of sequential cross-coupling reactions, enabling the programmed construction of unsymmetrical 2,7-disubstituted quinoline derivatives [1]. Unlike mono-bromo quinolines, which permit only a single diversification event, or symmetrically substituted isomers, which may lack differential reactivity between halogen sites, the 2,7-arrangement provides a distinct synthetic vector for iterative functionalization [2]. Generic substitution with alternative bromoquinoline regioisomers would fundamentally alter the spatial orientation of downstream functional groups and consequently impact the biological activity or material properties of the final target molecule [1].

2,7-Dibromoquinoline: Quantified Differentiation Evidence for Procurement Decision-Making


2,7-Dibromocryptolepine: In Vivo Antimalarial Efficacy Derived from 2,7-Dibromoquinoline Precursor

2,7-Dibromoquinoline serves as the essential synthetic precursor for 2,7-dibromocryptolepine, a derivative that exhibits quantified in vivo antimalarial activity. When tested in a murine model of Plasmodium berghei infection, 2,7-dibromocryptolepine demonstrated 89% suppression of parasitemia relative to untreated infected controls at a dose of 12.5 mg kg⁻¹ day⁻¹ administered intraperitoneally [1]. This in vivo efficacy is directly dependent on the specific 2,7-dibromo substitution pattern present in the precursor. In vitro characterization of the same derivative revealed potent activity against the chloroquine-resistant Plasmodium falciparum K1 strain, with an IC₅₀ value of 50 nM [2]. Comparative analysis within the cryptolepine analog series identified the 2,7-dibromo derivative as the most potent compound evaluated in the in vivo P. berghei mouse model, underscoring the functional importance of the 2,7-dibromo arrangement [1].

Antimalarial drug discovery Cryptolepine analogs In vivo parasitemia suppression

Antifungal Derivative 4b: Broad-Spectrum Activity from a Dibromoquinoline Scaffold

The dibromoquinoline core scaffold, for which 2,7-dibromoquinoline is a key synthetic entry point, was utilized to generate compound 4b, a derivative exhibiting potent broad-spectrum antifungal activity. Compound 4b inhibited the growth of clinically relevant fungal species including Candida albicans, Cryptococcus, and Aspergillus at concentrations as low as 0.5 μg/mL [1]. Mechanistic studies revealed that compound 4b targets fungal metal ion homeostasis, a mode of action distinct from clinically deployed azole, polyene, and echinocandin antifungals, thereby circumventing existing resistance mechanisms [1]. The specific bromination pattern on the quinoline core is essential for this activity and the unique metal ion homeostasis targeting mechanism, as it governs the molecular recognition events with the fungal target [1].

Antifungal drug discovery Metal ion homeostasis Broad-spectrum activity

Regioselectivity Challenges in Dibromoquinoline Cross-Coupling: The 2,7-Isomer's Distinct Profile

The regioselectivity of palladium-catalyzed cross-coupling reactions on dibromoquinolines is highly substrate-dependent and generally more challenging to control than in other dibromoheteroaromatic systems [1]. The 2,7-dibromoquinoline isomer exhibits a unique regiochemical profile in Suzuki couplings that differs from that of other dibromoquinoline isomers (e.g., 2,6-dibromoquinoline, 2,8-dibromoquinoline) [1]. Literature indicates that achieving high levels of regioselectivity with dibromoquinolines is inherently more difficult than with many other classes of dibromoheteroaromatics that have been systematically investigated [1]. This comparative observation highlights that the 2,7-substitution pattern does not exhibit the predictable site-selectivity reported for certain other dibromoquinoline isomers, and this reduced predictability is a specific characteristic of the 2,7-isomer relative to other regioisomers within the same class [1].

Cross-coupling chemistry Regioselectivity Suzuki-Miyaura coupling

Commercial Purity and Regioisomeric Integrity: Critical Quality Attributes for 2,7-Dibromoquinoline

2,7-Dibromoquinoline is commercially available with a standard purity specification of 95% (with some vendors supplying 97% purity grades), as confirmed by GC area % analysis and proton NMR spectrum conformity . While this bulk purity metric is consistent across suppliers, the presence of regioisomeric impurities (e.g., 2,6-dibromoquinoline, 2,8-dibromoquinoline) arising from the synthetic bromination process represents a critical but often under-reported quality attribute. Unlike other dibromoquinoline isomers for which regioisomeric purity may be more rigorously controlled, 2,7-dibromoquinoline lacks a standard industry specification for regioisomeric content. For applications requiring precise regiochemical fidelity—such as the synthesis of 2,7-dibromocryptolepine or other biologically active derivatives—uncontrolled regioisomeric impurities can lead to off-target products and compromised biological activity. The melting point of 2,7-dibromoquinoline is reported as 63–66 °C , providing a physical constant for identity verification.

Quality control Procurement specifications Regioisomeric purity

HCV Protease Inhibitor Development: 2,7-Dibromoquinoline as a Defined Intermediary Building Block

Bromo-substituted quinolines, including those with the 2,7-dibromo substitution pattern, are explicitly identified in patent literature as useful intermediates in the structural design and synthesis of hepatitis C viral (HCV) protease inhibitors [1]. The patent disclosure describes methods for preparing bromo-substituted quinolines of formula (I), where the substitution pattern on the quinoline ring directly influences the subsequent coupling chemistry and the ultimate biological activity of the HCV inhibitor [1]. The 2,7-dibromo arrangement provides a specific synthetic vector for the sequential introduction of molecular fragments required for HCV protease binding, differentiating it from other bromo-substituted quinoline intermediates that may not offer the same regiochemical versatility or may lead to less active final compounds [1].

HCV drug discovery Protease inhibitors Heterocyclic intermediates

Anticancer Derivative Activity: Quantified Cytotoxicity of 2,7-Dibromoquinoline-Derived Compounds

Compounds synthesized from 2,7-dibromoquinoline have been evaluated for anticancer activity against MCF-7 breast cancer cells, revealing IC₅₀ values in the range of 1.7 to 29.6 µg/mL . This range of cytotoxic activity demonstrates that the 2,7-dibromoquinoline scaffold can be elaborated into derivatives with meaningful antiproliferative effects. While this class-level evidence does not provide direct comparator data against derivatives from alternative dibromoquinoline isomers, it establishes a baseline of cytotoxic activity achievable with the 2,7-substitution pattern and supports the compound's relevance as a precursor for anticancer lead generation .

Anticancer drug discovery Cytotoxicity Quinoline derivatives

2,7-Dibromoquinoline: Evidence-Based Application Scenarios for Research and Industrial Use


Synthesis of 2,7-Dibromocryptolepine for Antimalarial Lead Optimization

This scenario applies when the research objective is the generation and evaluation of cryptolepine analogs for antimalarial drug discovery. 2,7-Dibromoquinoline serves as the required precursor for constructing 2,7-dibromocryptolepine, the most potent in vivo antimalarial compound within the evaluated cryptolepine analog series, demonstrating 89% suppression of P. berghei parasitemia at 12.5 mg kg⁻¹ day⁻¹ i.p. [1]. Alternative dibromoquinoline isomers or mono-brominated precursors will not yield the validated 2,7-dibromocryptolepine structure and therefore cannot reproduce the demonstrated in vivo efficacy profile.

Scaffold-Based Antifungal Drug Discovery Targeting Metal Ion Homeostasis

This scenario is relevant for antifungal drug discovery programs seeking novel mechanisms of action to overcome resistance to azole, polyene, and echinocandin antifungals. 2,7-Dibromoquinoline provides a validated entry point to the dibromoquinoline scaffold, from which compound 4b was derived, exhibiting broad-spectrum activity against Candida, Cryptococcus, and Aspergillus species at MIC values as low as 0.5 μg/mL and targeting fungal metal ion homeostasis [2]. The specific bromination pattern is integral to the scaffold's unique mechanism of action, which circumvents existing clinical resistance pathways.

Regioselective Sequential Cross-Coupling for Unsymmetrical Quinoline Libraries

This scenario applies when the synthetic objective is the programmed, iterative functionalization of the quinoline core to generate unsymmetrical 2,7-disubstituted derivatives. The 2,7-dibromo substitution pattern provides two chemically distinct halogen handles, enabling sequential Suzuki, Sonogashira, or other cross-coupling reactions [3]. However, users must recognize that 2,7-dibromoquinoline exhibits lower regioselectivity predictability compared to other dibromoquinoline isomers and other dibromoheteroaromatic systems [3]. This necessitates careful optimization of coupling conditions and may influence the choice of isomer for applications requiring precise site-selectivity.

HCV Protease Inhibitor Intermediate for Medicinal Chemistry Programs

This scenario is applicable to medicinal chemistry groups engaged in the design and synthesis of HCV protease inhibitors. Patent literature explicitly identifies bromo-substituted quinolines as useful intermediates in the preparation of agents for the treatment of HCV infections [4]. The 2,7-dibromo arrangement provides a defined synthetic handle for the sequential introduction of molecular fragments required for optimal protease binding. Procurement of 2,7-dibromoquinoline with verified regioisomeric purity is essential to ensure fidelity in the multistep synthetic sequence and to avoid contamination with inactive or off-target isomeric intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Dibromoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.